2,2,5-trimethylhexa-3,4-dienal
Overview
Description
2,2,5-trimethylhexa-3,4-dienal is an organic compound with the molecular formula C9H14O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a carbon atom. This compound is known for its unique structure, which includes a conjugated diene system and three methyl groups, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,5-trimethylhexa-3,4-dienal can be synthesized through several methods. One common synthetic route involves the reaction of isobutyraldehyde with acetylene in the presence of a catalyst. The reaction conditions typically include heating the mixture in the presence of toluene-4-sulfonic acid in benzene for about 40 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized catalysts to achieve higher yields and purity. The exact details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,2,5-trimethylhexa-3,4-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The conjugated diene system allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2,2,5-trimethylhexa-3,4-dienal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,5-trimethylhexa-3,4-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The conjugated diene system allows for interactions with reactive oxygen species (ROS) and other electrophiles, potentially influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethyl-2,4-hexadiene: Similar in structure but lacks the aldehyde group.
3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol: Contains a thiol group instead of an aldehyde.
Properties
InChI |
InChI=1S/C9H14O/c1-8(2)5-6-9(3,4)7-10/h6-7H,1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEWBIQPHGAUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C=CC(C)(C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454900 | |
Record name | 3,4-Hexadienal, 2,2,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4058-56-4 | |
Record name | 3,4-Hexadienal, 2,2,5-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20454900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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